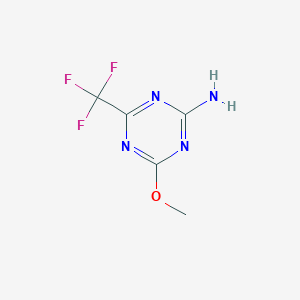

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

CAS No.: 5311-05-7

Cat. No.: VC2483200

Molecular Formula: C5H5F3N4O

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5311-05-7 |

|---|---|

| Molecular Formula | C5H5F3N4O |

| Molecular Weight | 194.11 g/mol |

| IUPAC Name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) |

| Standard InChI Key | DTVMLDILWYLGLA-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC(=N1)N)C(F)(F)F |

| Canonical SMILES | COC1=NC(=NC(=N1)N)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is characterized by its triazine ring structure with three specific functional groups attached: a methoxy group at position 4, a trifluoromethyl group at position 6, and an amino group at position 2. This compound is also known as tritosulfuron-free amine, indicating its relationship to the herbicide tritosulfuron . The compound's distinctive structure contributes to its stability and reactivity patterns that make it valuable in various applications.

The compound has the following essential identifiers and properties:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value |

|---|---|

| CAS Number | 5311-05-7 |

| Molecular Formula | C₅H₅F₃N₄O |

| Molecular Weight | 194.11 g/mol |

| SMILES Notation | COc1nc(N)nc(n1)C(F)(F)F |

| Canonical SMILES | COC1=NC(=NC(=N1)N)C(F)(F)F |

| InChI Key | DTVMLDILWYLGLA-UHFFFAOYSA-N |

| Physical State | Solid |

| Purity (Commercial) | >95% (HPLC) |

The compound contains several functional groups that influence its chemical behavior: the triazine ring serves as the core structure; the methoxy group (-OCH₃) contributes to its polarity; the trifluoromethyl group (-CF₃) enhances its stability and lipophilicity; and the amino group (-NH₂) plays a crucial role in its biological interactions .

Structural Characteristics and Chemical Reactivity

The molecular architecture of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine features a symmetric triazine ring with three nitrogen atoms positioned symmetrically. The incorporation of the trifluoromethyl group significantly influences the compound's electronic distribution and reactivity. This group increases the electron deficiency of the triazine ring, enhancing its susceptibility to nucleophilic substitution reactions.

The presence of the methoxy group at position 4 contributes to the compound's polarity and hydrogen bonding capabilities. Meanwhile, the amino group at position 2 serves as a potential site for hydrogen bond donation and can participate in various chemical transformations, including acylation and alkylation reactions.

Chemical reactivity patterns of this compound include:

-

Nucleophilic substitution reactions, facilitated by the electron-deficient nature of the triazine ring

-

Potential for hydrolysis under acidic or basic conditions

-

Oxidation and reduction reactions, though these are less common

-

Interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions

These reactivity patterns are crucial for understanding both the compound's synthetic applications and its biological activities in various systems.

Biochemical Mechanism of Action

The biochemical activity of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is primarily understood in the context of herbicidal applications. The compound exhibits significant biological activity through the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants.

The inhibition mechanism involves the compound binding to the active site of the ALS enzyme, preventing it from catalyzing the formation of acetolactate, which is a precursor in the biosynthesis pathway of these essential amino acids. This disruption leads to a cascade of metabolic effects:

-

Immediate cessation of cell division and growth

-

Disruption of protein synthesis due to amino acid deficiency

-

Accumulation of toxic intermediates in plant cells

-

Eventual plant death due to multiple systemic failures

At the molecular level, the interaction between 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine and the ALS enzyme involves specific binding that is influenced by the compound's structural features. The trifluoromethyl group enhances the binding affinity through hydrophobic interactions, while the methoxy and amino groups contribute to hydrogen bonding with specific residues in the enzyme's active site.

Applications in Agriculture and Herbicide Development

The primary application of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine lies in agriculture, where it serves as a key component in herbicide formulations. Its relationship to tritosulfuron, as indicated by its alternative name "tritosulfuron-free amine," suggests its importance in the development of sulfonylurea herbicides .

Triazine herbicides containing this compound are valued for several properties:

-

Selective toxicity toward target weeds

-

Low application rates

-

Relatively low toxicity to mammals

-

Persistence in soil, allowing for extended weed control

The efficacy of herbicides containing 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is particularly notable against broadleaf weeds and certain grasses. These herbicides are often applied in cereal crops, where they provide selective control of competing weeds without significantly affecting the crop plants.

Table 2: Comparative Efficacy in Different Agricultural Applications

| Application | Efficacy Level | Target Weeds | Typical Dosage |

|---|---|---|---|

| Cereal Crops | High | Broadleaf weeds | Low to medium |

| Corn | Medium | Annual grasses | Medium |

| Wheat | High | Broadleaf weeds | Low to medium |

| Soybean | Variable | Mixed weed species | Medium |

The selective nature of these herbicides is based on differences in metabolism between crop plants and weeds, with crop plants often having enhanced abilities to detoxify the compound through specific metabolic pathways.

Environmental Behavior and Fate

The presence of the trifluoromethyl group in this compound affects its environmental behavior by:

-

Increasing its resistance to hydrolytic degradation

-

Enhancing its lipophilicity, affecting soil adsorption properties

-

Potentially affecting its susceptibility to photodegradation

Similar triazine compounds have shown varying degrees of mobility in soil, depending on soil types and environmental conditions. Compounds with trifluoromethyl groups generally exhibit higher leachability and mobility in the environment compared to their non-fluorinated counterparts, raising concerns about potential groundwater contamination.

Degradation pathways in the environment likely include:

-

Microbial metabolism

-

Photolytic degradation

-

Chemical hydrolysis, particularly under alkaline conditions

-

Plant metabolism in non-target species

The environmental half-life and persistence of this compound would vary depending on specific environmental conditions, including temperature, moisture, soil pH, and microbial activity.

Synthesis Methods and Production

The synthesis of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves a series of controlled chemical reactions starting from readily available precursors. While specific industrial synthesis routes may be proprietary, general approaches to synthesizing substituted triazines provide insight into potential production methods.

A common synthetic approach might involve the following steps:

-

Starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core structure

-

Selective substitution of chlorine atoms with methoxy, trifluoromethyl, and amino groups

-

Controlled reaction conditions to ensure regioselectivity

-

Purification steps to achieve the commercial purity standard of >95%

The order of substitution would be critical to achieve the desired regioselectivity, as the reactivity of the chlorine atoms in cyanuric chloride decreases with each substitution. Temperature control during the reaction sequence would be essential for directing the substitution pattern.

Industrial production would likely employ optimized reaction conditions, specialized reactors, and automated systems to ensure efficiency, safety, and consistent product quality. The commercial availability of this compound with >95% purity confirms that effective large-scale production methods have been established .

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine are essential for research, quality control, and environmental monitoring. Several analytical techniques are applicable for this purpose, each with specific advantages and limitations.

Table 3: Analytical Methods for Detection and Quantification

| Analytical Method | Application | Detection Limit | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Purity analysis | Low to medium | High precision | Sample preparation required |

| LC-MS/MS | Trace analysis | Very low | High sensitivity and specificity | Equipment cost |

| GC-MS | Environmental samples | Low | Good for volatile compounds | Derivatization may be needed |

| NMR Spectroscopy | Structure confirmation | Medium | Detailed structural information | Less sensitive than chromatographic methods |

High-performance liquid chromatography (HPLC) is confirmed as a standard method for purity analysis, as indicated by the commercial product specification of ">95% (HPLC)" purity . This suggests that reliable HPLC methods have been developed for the quantitative analysis of this compound.

For environmental monitoring, more sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be employed to detect trace amounts of the compound in soil and water samples. The presence of the trifluoromethyl group provides a distinctive mass fragmentation pattern that enhances specificity in mass spectrometric detection.

Comparison with Related Triazine Compounds

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine belongs to the broader family of triazine compounds, many of which share similar structural features but exhibit distinct properties and applications. Comparing this compound with related structures provides valuable insights into structure-activity relationships.

Notable structural analogs include:

-

2-Amino-4-methoxy-6-chloro-1,3,5-triazine (with a chlorine atom instead of trifluoromethyl)

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (with a methyl group instead of trifluoromethyl)

-

Tritosulfuron (containing this compound as a structural component)

The trifluoromethyl group in 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine distinguishes it from many other triazine derivatives and contributes significantly to its chemical and biological properties. This group enhances the compound's stability, lipophilicity, and binding affinity to target enzymes, making it particularly effective for specific applications.

Table 4: Comparison with Related Triazine Compounds

| Compound | Key Structural Difference | Relative Stability | Relative Lipophilicity | Herbicidal Activity |

|---|---|---|---|---|

| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | Base compound | High | High | Significant |

| 2-Amino-4-methoxy-6-chloro-1,3,5-triazine | -CF₃ replaced with -Cl | Medium | Medium | Variable |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | -CF₃ replaced with -CH₃ | Medium | Lower | Lower |

| Tritosulfuron | Additional functional groups | Variable | Higher | Enhanced |

These structural comparisons highlight how specific modifications to the triazine scaffold can be used to tune properties for desired applications, particularly in the development of herbicides with specific activity profiles.

Current Research Trends and Future Directions

Research involving 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine continues to evolve across several domains. Current research trends include:

-

Development of more environmentally friendly formulations to reduce ecological impact

-

Investigation of resistance mechanisms in weeds and strategies to overcome them

-

Exploration of potential non-agricultural applications

-

Improved analytical methods for detection in environmental samples

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume